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Compound of Interest

Compound Name: DK419

Cat. No.: B607139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target activity of DK419, a potent inhibitor

of the Wnt/β-catenin signaling pathway. Due to the limited availability of a comprehensive off-

target screening profile for DK419 in publicly accessible literature, this guide utilizes data from

its parent compound, Niclosamide, as a primary surrogate for comparison. DK419 is a

derivative of Niclosamide designed for improved pharmacokinetic properties while maintaining

its biological activities.[1][2] This guide also compares DK419/Niclosamide with other well-

characterized inhibitors of the Wnt/β-catenin pathway, namely XAV939 and ICG-001, to provide

a broader context for its selectivity.

Introduction to DK419
DK419 is a novel small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a

critical pathway in embryonic development and tissue homeostasis that is frequently

dysregulated in various cancers, including colorectal cancer.[1][2] Similar to its parent

compound Niclosamide, DK419 has been shown to inhibit Wnt/β-catenin signaling, alter

cellular oxygen consumption, and induce the phosphorylation of AMP-activated protein kinase

(AMPK).[1][2] Its primary mechanism of action is believed to be independent of direct kinase

inhibition.
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The following table summarizes the known on-target and off-target activities of DK419
(extrapolated from Niclosamide data) and other selected Wnt/β-catenin pathway inhibitors.
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Compound
Primary

Target(s)

Off-Target

Kinase Profile

Other Known

Off-Target

Effects

Reference

Compound(s)

DK419 /

Niclosamide

Wnt/β-catenin

signaling

pathway

Generally not a

potent kinase

inhibitor. A

screen against

95 protein

kinases showed

no significant

inhibition at 1 or

10 µM for

Niclosamide.

- Mitochondrial

uncoupler

(uncouples

oxidative

phosphorylation)

- STAT3

signaling inhibitor

- mTORC1

signaling inhibitor

- NF-κB signaling

inhibitor - Notch

signaling inhibitor

- Induces AMPK

phosphorylation

Niclosamide

XAV939

Tankyrase-1

(TNKS1) and

Tankyrase-2

(TNKS2)

Primarily targets

TNKS1/2.

Limited

information on

broad kinome

screening is

publicly

available. Some

studies suggest it

may have other

off-target effects

at higher

concentrations.

- Can affect

pathways

regulated by

PARP family

members due to

its interaction

with the

nicotinamide

binding pocket.

ICG-001 β-catenin/CREB-

binding protein

(CBP) interaction

Reported to have

no off-target

kinase inhibition

in a focused

assessment. A

comprehensive

- Selectively

inhibits CBP-

mediated

transcription,

without affecting

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


kinome scan is

not widely

available.

p300-mediated

transcription.

Experimental Protocols for Off-Target Screening
To assess the off-target activity of a compound like DK419, several experimental approaches

can be employed. Below are detailed protocols for two common methods: an in vitro kinase

inhibition assay and a Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Inhibition Assay
This assay format is designed to measure the ability of a test compound to inhibit the activity of

a panel of purified kinases. A common method involves quantifying the amount of ADP

produced, which is directly proportional to kinase activity.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

Adenosine 5'-triphosphate (ATP)

Test compound (DK419) dissolved in DMSO

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-

mercaptoethanol)

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

384-well microplates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare serial dilutions of DK419 in DMSO.
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Assay Plate Preparation: Add 1 µL of the diluted DK419 or DMSO (vehicle control) to the

wells of a 384-well plate.

Kinase Reaction:

Prepare a kinase/substrate solution in kinase assay buffer.

Add 10 µL of the kinase/substrate solution to each well.

Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should

be at or near the Km for each respective kinase.

Incubation: Incubate the plate at 30°C for 60 minutes.

Reaction Termination and ADP Detection:

Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete

the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a

luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control.

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic

curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and can be used to identify off-

targets in a cellular context. The principle is that ligand binding stabilizes proteins against

thermal denaturation.[3][4][5][6]
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Materials:

Cultured cells (e.g., a colorectal cancer cell line)

Cell culture medium

Test compound (DK419) dissolved in DMSO

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., PBS with protease inhibitors)

PCR tubes or 96-well PCR plates

Thermal cycler

Western blot or mass spectrometry equipment

Procedure:

Cell Treatment: Treat cultured cells with DK419 at the desired concentration or with DMSO

(vehicle control) for a specified time (e.g., 2 hours) in a humidified incubator at 37°C.

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

Heat Treatment:

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a

thermal cycler, followed by cooling to 25°C for 3 minutes.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on

ice.

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed

(e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

Analysis of Soluble Fraction:
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Western Blot: Collect the supernatant (soluble fraction) and analyze the protein levels of

specific potential off-targets by Western blotting using target-specific antibodies.

Mass Spectrometry (Proteome-wide CETSA): For a global analysis of off-targets, the

soluble proteome can be analyzed by mass spectrometry.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve in the presence of the compound indicates a direct interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607139?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

